2-(Benzyloxy)propanoyl chloride

Flow Chemistry Chiral Synthesis Process Optimization

2-(Benzyloxy)propanoyl chloride (CAS 56972-68-0) is a chiral acyl chloride derivative belonging to the class of protected α-hydroxy acid chlorides. Its molecular structure features a reactive acyl chloride group and a benzyl-protected oxygen, enabling it to function as a versatile electrophilic building block for introducing a protected α-hydroxy propionate moiety.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 56972-68-0
Cat. No. B12105940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)propanoyl chloride
CAS56972-68-0
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)OCC1=CC=CC=C1
InChIInChI=1S/C10H11ClO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyXMTKNMQAPNHLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)propanoyl chloride (CAS 56972-68-0): A Chiral Acylating Agent for Enantioselective Synthesis


2-(Benzyloxy)propanoyl chloride (CAS 56972-68-0) is a chiral acyl chloride derivative belonging to the class of protected α-hydroxy acid chlorides . Its molecular structure features a reactive acyl chloride group and a benzyl-protected oxygen, enabling it to function as a versatile electrophilic building block for introducing a protected α-hydroxy propionate moiety . The compound is employed as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, with its chiral center and orthogonal protecting group strategy offering distinct advantages in asymmetric synthesis [1].

Why 2-(Benzyloxy)propanoyl chloride Cannot Be Replaced by Common Acyl Chlorides in Stereocontrolled Synthesis


Generic acyl chlorides such as acetyl chloride, benzoyl chloride, or even 2-hydroxypropanoyl chloride lack the specific combination of chiral information and orthogonal protection required for enantioselective transformations. While acetyl chloride provides an acyl group but no chirality, 2-hydroxypropanoyl chloride possesses a free hydroxyl that would interfere with subsequent synthetic steps and cannot be selectively deprotected . The benzyloxy group in 2-(benzyloxy)propanoyl chloride serves as a temporary protecting group that can be removed under mild hydrogenolysis conditions without affecting other sensitive functional groups, a feature critical for multi-step pharmaceutical syntheses . Furthermore, the chiral center at the α-position enables the introduction of stereochemical information that is preserved throughout downstream transformations, a capability absent in non-chiral or differently protected analogs [1].

Quantitative Differentiation of 2-(Benzyloxy)propanoyl chloride: A Head-to-Head Evidence Guide


Microreactor Synthesis Yield and Racemization Control vs. Batch Processing

A 2024 Organic Process Research & Development report demonstrated that a novel microreactor system achieves 85% yield of (2R)-propanoyl chloride derivatives with <1% racemization, representing a significant improvement over batch processing methods [1]. While specific batch yields for the target compound are not reported, the microreactor approach provides a quantifiable benchmark for process optimization when sourcing this chiral intermediate.

Flow Chemistry Chiral Synthesis Process Optimization

Commercial Purity Specifications Across Enantiomeric Forms

Commercial sources report the following purity specifications: the racemic mixture (CAS 56972-68-0) is offered at NLT 98% purity by MolCore ; the (R)-enantiomer (CAS 82977-93-3) is available at 95% purity from Sigma-Aldrich ; and the (R)-enantiomer is also offered at NLT 98% purity by various suppliers [1]. In contrast, closely related analogs such as 3-(benzyloxy)propanoyl chloride are typically offered at 95% purity , and 2-(benzyloxy)acetyl chloride at unspecified purities .

Quality Control Chiral Purity Procurement Specifications

Reactivity Differentiation: Acyl Chloride vs. Alkyl Chloride vs. Aryl Chloride

2-(Benzyloxy)propanoyl chloride, as an acyl chloride, exhibits fundamentally higher reactivity in nucleophilic substitution reactions compared to alkyl chlorides and aryl chlorides. This is due to the strong polarization of the C-Cl bond adjacent to the electron-withdrawing carbonyl group, which significantly increases the electrophilicity of the carbonyl carbon [1][2]. While quantitative rate constant data specific to this compound are not available, the class-level inference is clear: acyl chlorides react via a two-stage addition-elimination mechanism with lower activation energy than the SN2 pathway of primary alkyl chlorides [2]. Furthermore, benzylic chlorides (e.g., benzyl chloride) react via SN1 or SN2 mechanisms depending on substitution, whereas the target compound's acyl chloride group ensures predictable and efficient acylation [3].

Reactivity Nucleophilic Substitution Acylation Efficiency

Stereoselective Utility in β-Lactam Synthesis vs. Non-Chiral Acyl Chlorides

2-(Benzyloxy)propanoyl chloride is explicitly cited for its application in the diastereoselective synthesis of β-lactams, the core structural motif of many important antibiotics . In contrast, non-chiral acyl chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride are used for general β-lactam synthesis but lack the chiral auxiliary necessary for stereocontrol [1]. The benzyloxy group in the target compound also provides a handle for further functionalization after β-lactam formation, whereas simpler acyl chlorides do not offer this synthetic flexibility .

Diastereoselective Synthesis β-Lactam Antibiotics Asymmetric Catalysis

Optimal Application Scenarios for 2-(Benzyloxy)propanoyl chloride Based on Differentiated Evidence


Synthesis of Enantiomerically Pure β-Lactam Antibiotics and β-Lactamase Inhibitors

Medicinal chemists and process chemists developing stereochemically pure β-lactam antibiotics or β-lactamase inhibitors should prioritize 2-(benzyloxy)propanoyl chloride over non-chiral acyl chlorides. Its chiral center and benzyl-protected hydroxyl group enable diastereoselective β-lactam formation, a critical step for introducing chirality and orthogonal protection that cannot be achieved with acetyl chloride or benzoyl chloride . The compound's reported application in the synthesis of a fluoroquinolone antibiotic for respiratory tract infections further underscores its pharmaceutical relevance .

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Temporary Hydroxyl Protection

In multi-step asymmetric syntheses where a protected α-hydroxy acid moiety must be introduced, 2-(benzyloxy)propanoyl chloride is the preferred reagent over 2-hydroxypropanoyl chloride or 2-acetoxypropanoyl chloride. The benzyl group offers orthogonal protection that can be selectively removed via hydrogenolysis without affecting other acid- or base-sensitive functionalities . Procurement of the (R)-enantiomer (CAS 82977-93-3) with 95-98% purity ensures high stereochemical fidelity, a requirement for drug discovery programs targeting chiral bioactive molecules [1].

Flow Chemistry Process Development for Scalable Chiral Acylations

Process chemists seeking to scale up chiral acylation reactions should consider 2-(benzyloxy)propanoyl chloride for continuous flow microreactor applications. The demonstrated 85% yield with <1% racemization in microreactor systems for related derivatives provides a quantifiable benchmark for process optimization [2]. This data suggests that sourcing the compound from suppliers utilizing flow chemistry or adapting in-house flow protocols can minimize racemization and maximize yield compared to traditional batch methods.

Preparation of Enantiomerically Pure Esters and Amides for Drug Discovery Libraries

The compound serves as a versatile intermediate for the preparation of enantiomerically pure esters and amides [3]. Its high commercial purity (NLT 98% for racemate; 95-98% for enantiomers) [1] ensures consistent performance in parallel synthesis and library production, where impurities could lead to false positives or low yields. Compared to 3-(benzyloxy)propanoyl chloride, which is offered at lower purity (95%) , the target compound provides a higher purity starting point for sensitive medicinal chemistry campaigns.

Technical Documentation Hub

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